molecular formula C10H11Cl2N B121609 3-[(2,6-Dichlorophenyl)methyl]azetidine CAS No. 937621-77-7

3-[(2,6-Dichlorophenyl)methyl]azetidine

Cat. No.: B121609
CAS No.: 937621-77-7
M. Wt: 216.1 g/mol
InChI Key: PBXBJFQQDWTBIH-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]azetidine is not specified in the available resources. It’s often used for proteomics research .

Preparation Methods

The synthesis of 3-[(2,6-Dichlorophenyl)methyl]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and azetidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2,6-dichlorobenzyl chloride is added to a solution of azetidine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

3-[(2,6-Dichlorophenyl)methyl]azetidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-[(2,6-Dichlorophenyl)methyl]azetidine can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBJFQQDWTBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588374
Record name 3-[(2,6-Dichlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937621-77-7
Record name 3-[(2,6-Dichlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.